molecular formula C6H8O7.3H3N<br>C6H17N3O7 B048046 Triammonium citrate CAS No. 3458-72-8

Triammonium citrate

Cat. No.: B048046
CAS No.: 3458-72-8
M. Wt: 243.22 g/mol
InChI Key: YWYZEGXAUVWDED-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Triammonium citrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of ZnO crystals in alkaline solution . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. For example, it has been shown to alter lipid homeostasis in endothelial cells by inducing sterol regulatory element-binding protein 2 mediated cholesterol biosynthesis . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a part of the citric acid cycle, a central metabolic pathway that connects almost all individual metabolic pathways . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is considered to dissociate in aqueous solutions as well as in the stomach, leading to its distribution within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

Triammonium citrate can be synthesized by reacting citric acid with ammonia. The reaction involves the neutralization of citric acid with ammonia to form the triammonium salt. The process can be summarized as follows:

  • Dissolve citric acid in water to prepare an aqueous solution.
  • Add liquid ammonia to the citric acid solution.
  • The reaction mixture is stirred and allowed to react, forming this compound.
  • The product is then crystallized and purified .

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the controlled addition of ammonia to a citric acid solution, followed by crystallization and purification to obtain the final product. The industrial production process is designed to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Triammonium citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chelation: this compound forms complexes with metal ions such as iron, copper, and calcium. The reaction conditions typically involve aqueous solutions and mild temperatures.

    Buffering: It is used in buffer solutions to maintain pH stability.

Major Products Formed

Scientific Research Applications

Triammonium citrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent in various chemical reactions and processes.

    Biology: It is employed in biological studies for its buffering properties and as a component in culture media.

    Medicine: It is used in pharmaceutical formulations and as a component in diagnostic assays.

    Industry: It is used in surface cleaning, particularly in the conservation of artworks and historical artifacts.

Comparison with Similar Compounds

Similar Compounds

Comparison

Triammonium citrate is unique in its ability to form stable complexes with metal ions due to the presence of three ammonium ions. This makes it more effective as a chelating agent compared to diammonium citrate and other similar compounds. Additionally, its buffering capacity is higher, making it suitable for applications requiring precise pH control .

Properties

IUPAC Name

triazanium;2-hydroxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3
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InChI Key

YWYZEGXAUVWDED-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+]
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Molecular Formula

C6H17N3O7
Record name TRIAMMONIUM CITRATE
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DSSTOX Substance ID

DTXSID10889469
Record name Ammonium citrate (3:1)
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Molecular Weight

243.22 g/mol
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Physical Description

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis., Liquid, White to off-white crystals or powder, Colorless or white solid; [HSDB] White odorless granules; [MSDSonline], White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS]
Record name AMMONIUM CITRATE, DIBASIC
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3)
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Solubility

Freely soluble in water, Slightly soluble in alcohol, Soluble in about 1 part water
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Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48 g/cu cm
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Color/Form

Granules or crystals, Colorless crystals, White granules

CAS No.

3012-65-5, 3458-72-8
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Synthesis routes and methods I

Procedure details

Aqueous triammonium citrate-dextrose binders were prepared according to the following procedure: Aqueous solutions (25%) of triammonium citrate (81.9 g citric acid, 203.7 g water, and 114.4 g of a 19% percent solution of ammonia) and dextrose monohydrate (50.0 g of dextrose monohydrate in 150.0 g water) were combined at room temperature in the following proportions by volume: 1:24, 1:12, 1:8, 1:6, 1:5, 1:4, and 1:3, where the relative volume of triammonium citrate is listed as “1.” For example, 10 mL of aqueous triammonium citrate mixed with 50 mL of aqueous dextrose monohydrate afforded a “1:5” solution, wherein the mass ratio of triammonium citrate to dextrose monohydrate is about 1:5, the molar ratio of triammonium citrate to dextrose monohydrate is about 1:6, and the ratio of the number of molar equivalents of acid salt groups, present on triammonium citrate, to the number of molar equivalents of hydroxyl groups, present on dextrose monohydrate, is about 0.10:1. The resulting solutions were stirred at room temperature for several minutes, at which time 2-g samples were removed and thermally cured as described in Example 2.
Name
Quantity
203.7 g
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Quantity
81.9 g
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0 (± 1) mol
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50 g
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Quantity
10 mL
Type
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Reaction Step Seven
Quantity
50 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

930 g of citric acid was dissolved in 2 l of deionized water and a salmiac solution containing 25 wt.-% of NH3 was added until a pH of 6.8 was reached (approximately one liter of the salmiac solution was used for the purpose).
Quantity
930 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
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Name
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0 (± 1) mol
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1 L
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Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triammonium citrate
Reactant of Route 2
Triammonium citrate
Reactant of Route 3
Triammonium citrate
Reactant of Route 4
Triammonium citrate
Reactant of Route 5
Triammonium citrate
Reactant of Route 6
Triammonium citrate
Customer
Q & A

Q1: Can triammonium citrate be used to create smooth anodized aluminum coatings?

A1: Yes, research shows that anodizing aluminum in baths containing this compound and aliphatic monoamines (like methylamine) can produce smooth anodized films. This smoothness is attributed to the dissolution of the film surface in the alkaline environment created by the amine-citrate bath. []

Q2: Does this compound corrode aluminum?

A2: this compound exhibits a very mild etching action on aluminum, resulting in minimal uniform corrosion. It is considered a milder alternative compared to solutions like the tetrasodium salt of EDTA, which can cause significant corrosion. []

Q3: Can this compound be used to disperse particles in ceramic slurries?

A3: Yes, this compound (TAC) is effective in preparing stable, high solid volume, low viscosity ceramic slurries. Research indicates that TAC chemically interacts with the ceramic powder (like PMN-PZT), promoting electrostatic repulsion between particles and preventing agglomeration. This leads to improved slurry stability and rheological properties. []

Q4: Can this compound influence the crystal formation of zinc oxide (ZnO)?

A4: Yes, this compound can act as a morphology-directing agent during ZnO crystal formation in alkaline solutions. Its presence can modify the growth direction of ZnO crystals, leading to diverse morphologies depending on its concentration. []

Q5: What is the role of this compound in preparing nitrogen-doped graphene quantum dots (N-GQDs)?

A5: this compound can be used as a precursor for synthesizing nitrogen-doped graphene quantum dots (N-GQDs) through hydrothermal methods. Its decomposition at elevated temperatures releases nitrogen, which then dopes the graphene structure. This doping process influences the morphology, fluorescence, and viscosity of the resulting N-GQDs. []

Q6: Can this compound be used to synthesize nano-sized zinc oxide (ZnO) powders?

A6: Yes, this compound can be employed in the sol-gel synthesis of nano-sized ZnO powders. The size of the ZnO particles can be controlled by adjusting parameters like the concentration of zinc acetate, this compound, and the calcination temperature. []

Q7: Is this compound used in the preparation of Co-W alloy coatings?

A7: Yes, this compound, in conjunction with dimethyl sulfoxide (DMSO), forms an effective bath solution for electroplating Co-W alloys. These alloys have potential as anode materials in methanol fuel cells due to their low overvoltage, good corrosion resistance, and promising electrochemical behavior for methanol oxidation. []

Q8: Can this compound be used in the production of phycocyanin from algae?

A8: Yes, this compound has been successfully used in a two-step salting-out process to purify phycocyanin from algae. The optimal concentration of this compound was found to be crucial for maximizing both the purity and yield of the extracted phycocyanin. []

Q9: Can this compound enhance the production of enterocin from Enterococcus faecium?

A9: Research shows that supplementing the growth medium of Enterococcus faecium with this compound can significantly enhance enterocin production. Optimization studies using response surface methodology (RSM) have determined the optimal concentration of this compound to maximize enterocin yield. []

Q10: How does this compound affect antimicrobial protein production by Bacillus amyloliquefaciens?

A10: this compound acts as a nitrogen source in the growth medium of Bacillus amyloliquefaciens and influences the production of antimicrobial proteins (AMPs). Optimization studies using Taguchi design of experiments have identified the optimal this compound concentration for maximizing AMP production. [, ]

Q11: Is this compound used in the optimization of lactic acid production by Lactobacillus casei?

A11: While this compound was found to significantly influence lactic acid production by Lactobacillus casei in a Plackett-Burman design screening, its overall effect was negative. Therefore, it was kept constant during further optimization steps focusing on other more influential medium components. []

Q12: What is the molecular formula and weight of this compound?

A12: The molecular formula of this compound is C6H17N3O7, and its molecular weight is 243.22 g/mol. []

Q13: How does this compound impact the MALDI mass spectra of insulin?

A14: The presence of this compound as an impurity can suppress the signal of insulin in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The extent of signal suppression depends on the concentration of this compound in the sample. []

Q14: Can a catalyst-based conversion technique be used to calibrate an Aerodyne aerosol mass spectrometer (AMS) for reactive nitrogen (Nr) measurements using this compound particles?

A15: Yes, a heated platinum/molybdenum catalyst can convert the nitrogen in this compound particles to nitric oxide (NO), which can then be quantified to calibrate the AMS for Nr measurements. This technique allows for the determination of the relative ionization efficiency (RIE) of this compound in the AMS, which is essential for accurate aerosol measurements. []

Q15: Can this compound be used to remove toxins from Mahua seed cake?

A16: Research has shown that soaking Mahua seed cake in a 0.01 M this compound solution can effectively remove saponin (mowrin) and tannins. This detoxification process makes the seed cake suitable for various applications. []

Q16: Is this compound used in cleaning oil paintings?

A17: Yes, a 2.5% solution of this compound has been successfully used to clean an unvarnished oil sketch by J.M.W. Turner. It was found to be effective in removing dirt without causing damage to the paint surface. []

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